molecular formula C9H10ClN3 B1423885 4-(1H-pyrazol-1-yl)aniline hydrochloride CAS No. 913848-94-9

4-(1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B1423885
CAS No.: 913848-94-9
M. Wt: 195.65 g/mol
InChI Key: COQNHFGHPQKJAV-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 . It is a derivative of 4-(1H-Pyrazol-1-yl)aniline .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an aniline group via a single bond . The compound has a molecular weight of 195.65 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 195.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

  • Pyrazole derivatives, including compounds similar to 4-(1H-pyrazol-1-yl)aniline hydrochloride, have demonstrated inhibitory activity against the corrosion of mild steel in acidic environments. This is supported by gravimetric and electrochemical studies, with theoretical calculations using the Density Functional Theory (DFT) method providing insights into their stability, reactivity, and adsorption characteristics in acidic mediums (Chadli et al., 2020).

Luminescence and Electroluminescence Applications

  • Certain pyrazole derivatives, including those structurally related to this compound, have been used to create highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential applications in organic light-emitting diodes (OLEDs), with characteristics like long emission lifetimes and structured emission spectra suggesting their potential in various lighting and display technologies (Vezzu et al., 2010).

Antimicrobial Activity

  • Pyrazole-based substituted anilines have been synthesized and demonstrated significant antibacterial and antifungal activity against various microbial strains. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Banoji et al., 2022).

Molecular Structure Investigations

  • Pyrazole derivatives have been synthesized and analyzed for their molecular structures using X-ray crystallography combined with Hirshfeld and DFT calculations. Such investigations are crucial in understanding the molecular interactions and properties of these compounds (Shawish et al., 2021).

Catalysis

  • Compounds including pyrazole derivatives have been used in the development of recyclable hydroamination catalysts. These catalysts have been immobilized on glassy carbon electrode surfaces and have shown effectiveness in the hydroamination process (Tregubov et al., 2013).

Biochemical Analysis

Biochemical Properties

4-(1H-pyrazol-1-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, leading to changes in the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules . This can lead to changes in gene expression, affecting the production of proteins involved in critical cellular functions. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell . These interactions can lead to changes in metabolite levels, affecting the cell’s metabolic state. The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function within the cell.

Properties

IUPAC Name

4-pyrazol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQNHFGHPQKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696141
Record name 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820647-29-7, 913848-94-9
Record name Benzenamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820647-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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